physicochemical properties of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine
physicochemical properties of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine
An In-depth Technical Guide to the Physicochemical Properties of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine
Introduction
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry.[1] Its prevalence in numerous natural products and clinically successful drugs underscores its importance.[2] The non-planar, flexible nature of the pyrrolidine ring allows for the precise spatial arrangement of substituents, making it a "privileged scaffold" for designing molecules that interact effectively with biological targets. This structural versatility has led to the development of pyrrolidine-containing therapeutics across diverse areas, including oncology and central nervous system disorders.[1]
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine , a novel derivative with potential applications as a versatile building block in drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document serves as a predictive and methodological resource. We will leverage data from closely related analogs, established physicochemical principles, and computational models to build a robust profile.
For researchers and drug development professionals engaged in the synthesis and characterization of new chemical entities, this guide offers not only a predicted physicochemical profile but also detailed, field-proven experimental protocols for its empirical validation.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's structure is the cornerstone of all physicochemical analysis.
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IUPAC Name: 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine
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Molecular Formula: C₉H₁₉NO₂
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Molecular Weight: 173.25 g/mol
The structure combines a basic pyrrolidine ring with a flexible and polar ether side chain, suggesting a unique balance of hydrophilicity and lipophilicity.
Caption: 2D Structure of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine.
Predicted Physicochemical Properties
The interplay between the secondary amine and the ether chain dictates the compound's behavior in various environments. The following table summarizes the predicted and estimated physicochemical properties critical for drug development.
| Property | Predicted/Estimated Value | Rationale & Scientific Context |
| pKa (Conjugate Acid) | ~10.5 - 11.3 | The basicity is primarily determined by the secondary amine of the pyrrolidine ring. The pKa of the unsubstituted pyrrolidine conjugate acid is approximately 11.3.[1][3] The ether side chain is electronically neutral and positioned far from the nitrogen, so its inductive effect on the amine's basicity is expected to be minimal. |
| logP (Octanol/Water) | -0.1 to 0.5 | This value predicts the compound's lipophilicity. The polar amine and ether oxygens contribute to hydrophilicity (negative logP contribution), while the alkyl portions contribute to lipophilicity (positive logP contribution). Computational models, which sum the contributions of molecular fragments, suggest a relatively balanced profile.[4][5][6] A value near zero indicates partitioning into both aqueous and lipid phases. |
| Boiling Point | ~220 - 240 °C | This estimation is based on the molecular weight and functional groups. The presence of the N-H bond allows for hydrogen bonding, which significantly elevates the boiling point compared to a tertiary amine of similar weight (e.g., N-methylpyrrolidine, b.p. 81 °C).[7][8] The long, flexible side chain also increases van der Waals interactions. |
| Aqueous Solubility | Miscible / Highly Soluble | The molecule contains three hydrogen bond acceptors (2 ethers, 1 amine) and one hydrogen bond donor (N-H). This, combined with its modest molecular weight and polarity, suggests high solubility or miscibility in water and other polar solvents like ethanol.[9][10] The hydrochloride salt form would exhibit even greater aqueous solubility.[11] |
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and quality control. Based on the compound's structure, the following spectral characteristics are anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum will be complex due to overlapping signals from the pyrrolidine ring and the ethyl ether side chain. Key expected signals include a broad singlet for the N-H proton, a singlet around 3.3 ppm for the terminal methoxy (-OCH₃) protons, and a series of multiplets between 2.5 and 3.8 ppm for the various -CH₂- and -CH- groups. The protons on the carbons adjacent to the nitrogen and oxygen atoms will be the most downfield.[12][13]
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¹³C NMR: The spectrum will show nine distinct carbon signals. The carbons bonded to oxygen (C-O) will appear in the 60-80 ppm range, while those bonded to nitrogen (C-N) will be in the 45-60 ppm range. The terminal methoxy carbon will be a distinct signal around 59 ppm.[12][14]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides clear evidence of the key functional groups:
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N-H Stretch: A single, moderate, and relatively sharp absorption band is expected in the 3350-3310 cm⁻¹ region, characteristic of a secondary amine.[15][16][17]
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C-H Stretch: Multiple bands will appear in the 2850-2960 cm⁻¹ region corresponding to the aliphatic C-H bonds.
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N-H Bend (Wag): A strong, broad band is anticipated between 910-665 cm⁻¹, indicative of the N-H out-of-plane wagging in a secondary amine.[16][17]
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C-O Stretch: A strong, prominent band in the 1150-1085 cm⁻¹ region will confirm the presence of the aliphatic ether (C-O-C) linkage.[18]
Mass Spectrometry (MS)
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Molecular Ion (M⁺): With a suitable soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 174.26.
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Fragmentation Pattern: A characteristic fragmentation pathway for pyrrolidine-containing compounds involves the formation of a stable iminium cation.[19][20] This would likely result in a prominent fragment from the cleavage of the side chain, providing structural confirmation.[21]
Authoritative Experimental Protocols
The following sections detail the standard, self-validating methodologies for the empirical determination of the key physicochemical properties.
Determination of pKa by Potentiometric Titration
This method is the gold standard for accurately determining the pKa of amines.[2] It relies on monitoring the pH of a solution as a titrant is added.
Methodology:
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Sample Preparation: Accurately weigh approximately 0.1 mmol of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine and dissolve it in ~50 mL of deionized, CO₂-free water.
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Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Immerse a calibrated pH electrode and a magnetic stir bar.
-
Titration: Begin stirring the solution. Add a standardized solution of 0.1 M hydrochloric acid (HCl) in small, precise increments (e.g., 0.05 mL) using a calibrated burette.
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Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
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Data Analysis: Plot the measured pH (y-axis) versus the volume of HCl added (x-axis). The pKa is the pH value at the half-equivalence point, which is the point on the curve where half of the amine has been protonated. This corresponds to the inflection point of the resulting titration curve.[2][22]
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logD by the Shake-Flask Method
The shake-flask method is a classic and reliable technique for measuring the partition coefficient between an organic and an aqueous phase.[6][23] For ionizable compounds, this determines the distribution coefficient (logD) at a specific pH.
Methodology:
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4. Saturate this buffer with n-octanol by mixing them vigorously and allowing the layers to separate. Similarly, saturate n-octanol with the PBS buffer. This pre-saturation is critical to prevent volume changes during the experiment.[24]
-
Sample Preparation: Prepare a stock solution of the compound in the n-octanol-saturated buffer at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a vial, combine equal volumes of the buffer-saturated n-octanol and the compound-containing, octanol-saturated buffer (e.g., 2 mL of each).
-
Equilibration: Cap the vial and shake it vigorously for a fixed period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.[24]
-
Phase Separation: Centrifuge the vial to achieve a clean separation of the aqueous and organic layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and the PBS layers using a suitable analytical method, such as LC-MS/UV.[24][25]
-
Calculation: The logD at pH 7.4 is calculated using the following equation: logD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in PBS] )[6]
Caption: Workflow for logD determination by the shake-flask method.
Conclusion
3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine presents a compelling molecular architecture, blending the proven biological relevance of the pyrrolidine scaffold with a polar, flexible side chain. While direct experimental data remains to be published, this in-depth guide provides a robust, theoretically grounded prediction of its key physicochemical properties. The estimated pKa (~10.5-11.3) and logP (~0) suggest a basic compound with a balanced solubility profile, making it an attractive candidate for further investigation in drug discovery programs. The detailed experimental protocols included herein offer a clear and validated pathway for researchers to empirically determine these critical parameters, ensuring data integrity and accelerating development timelines.
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